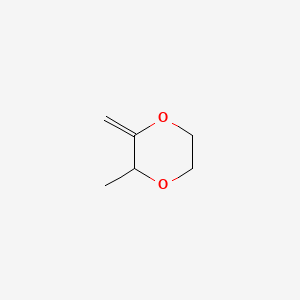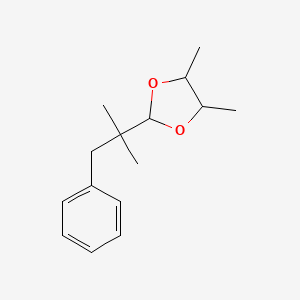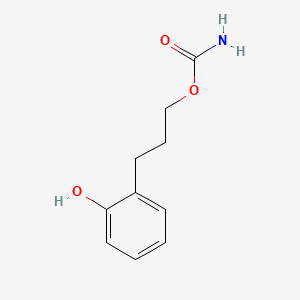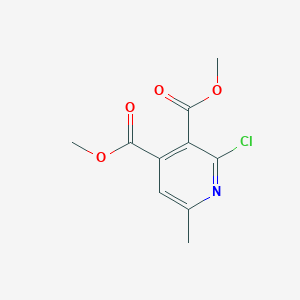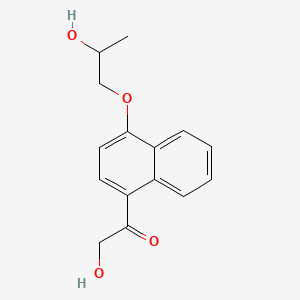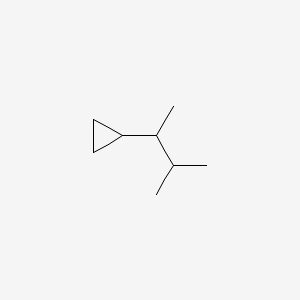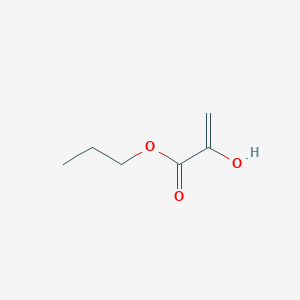
Hydroxyl propyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxyl propyl acrylate is a clear, colorless liquid with a slight acrylic odor. It consists of a polymerizable acrylate functional group at one end and a reactive hydroxyl group at the other end. This compound is readily miscible with water and most organic solvents, and it has relatively low volatility. This compound is widely used in the manufacture of acrylic polyols, caprolactone monomers, printing plates, and finish coatings for motor vehicles, appliances, and metals .
Vorbereitungsmethoden
Hydroxyl propyl acrylate can be synthesized through various methods. One common method involves the reaction of acrylic acid with propylene oxide. The process typically includes the following steps :
- Sucking acrylic acid, catalysts, polymerization inhibitors, and water through vacuum.
- Ensuring the vacuum degree to be minus 0.99Mpa to minus 0.75Mpa.
- Filling nitrogen to ensure the volume ratio of oxygen to nitrogen to be 0.01%-0.25%.
- Heating to 80°C-85°C, then dropping propylene oxide.
- Ensuring the pressure to be less than or equal to 60KPa and the mole ratio of propylene oxide to acrylic acid to be (1.02-1.06):1.
- Controlling the reaction temperature to be 90-100°C by cooling water.
- Removing light components such as propylene oxide, water, and acrylic acid in an absolute vacuum state.
- Performing reduced pressure distillation to obtain this compound.
Analyse Chemischer Reaktionen
Hydroxyl propyl acrylate undergoes various chemical reactions, including:
Polymerization: It copolymerizes readily with a wide variety of monomers, resulting in polymer chains with pendent hydroxyl groups.
Addition Reactions: The free hydroxyl group reacts readily with isocyanates, anhydrides, and epoxy resins.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the hydroxyl group can participate in such reactions under appropriate conditions.
Common reagents used in these reactions include isocyanates, anhydrides, and epoxy resins. The major products formed from these reactions are polymers with enhanced properties such as hydrophilicity, improved adhesion, and chemical resistance .
Wissenschaftliche Forschungsanwendungen
Hydroxyl propyl acrylate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of hydroxyl propyl acrylate involves its ability to copolymerize with various monomers, forming polymer chains with pendent hydroxyl groups. These hydroxyl groups enhance the properties of the resulting polymers, such as hydrophilicity, adhesion, and chemical resistance . In temperature-sensitive hydrogels, the hydrogen bond between the polymer and water plays a crucial role in the phase transition behavior .
Vergleich Mit ähnlichen Verbindungen
Hydroxyl propyl acrylate can be compared with other similar compounds such as:
Methacrylic Acid: Similar to this compound, methacrylic acid is used in the production of polymers.
2-Ethylhexyl Acrylate: This compound is used in stick-on labels and caulking of building materials, whereas this compound is preferred for its chemical resistance and crosslinking capabilities.
This compound stands out due to its unique combination of a polymerizable acrylate group and a reactive hydroxyl group, making it highly versatile for various applications.
Eigenschaften
CAS-Nummer |
91147-99-8 |
|---|---|
Molekularformel |
C6H10O3 |
Molekulargewicht |
130.14 g/mol |
IUPAC-Name |
propyl 2-hydroxyprop-2-enoate |
InChI |
InChI=1S/C6H10O3/c1-3-4-9-6(8)5(2)7/h7H,2-4H2,1H3 |
InChI-Schlüssel |
OGOBWYZAVILZEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C(=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


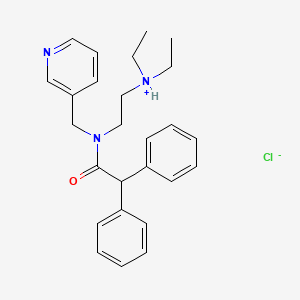
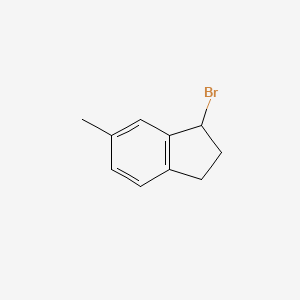
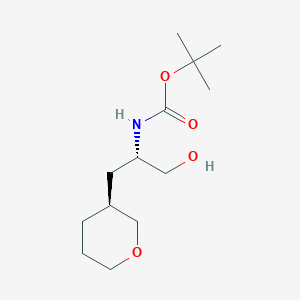


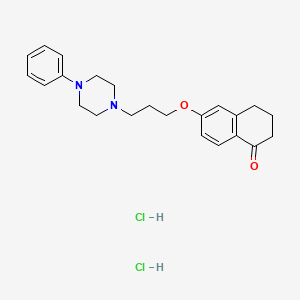
![calcium;2-[[4-[acetyl-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13789071.png)

